molecular formula C15H15BrFN3O2 B1408993 tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate CAS No. 1715031-89-2

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate

Cat. No. B1408993
CAS RN: 1715031-89-2
M. Wt: 368.2 g/mol
InChI Key: HAQYGXWGJSMDRH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate (TB-ABF) is an organic compound that has been widely studied due to its numerous applications in scientific research. TB-ABF is a benzyl ester of 4-bromopyrazin-2-yl amino-6-fluorobenzoic acid, and it is used in many different areas of research and development, including pharmaceuticals, biochemistry, and pharmacology. TB-ABF is also known for its unique properties and has been used as a model compound for studying the structure and reactivity of organic molecules.

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Sanjeevarayappa et al. (2015) synthesized a compound structurally similar to tert-butyl benzoate derivatives, which was characterized by various spectroscopic techniques and X-ray diffraction studies. The compound exhibited moderate anthelmintic activity, suggesting potential biological applications (Sanjeevarayappa et al., 2015).
  • Zhang et al. (2022) focused on synthesizing tert-butyl derivatives as intermediates for mTOR targeted PROTAC molecules. The study emphasizes the compound's role in the synthesis pathway and its efficient production via palladium-catalyzed Suzuki reactions, demonstrating its importance in medicinal chemistry (Zhang et al., 2022).

Biological and Medicinal Applications

  • Ivanov et al. (2020) explored the lithiation and silylation of tert-butyl pyrazinyl derivatives, providing insights into the chemical properties of these compounds. The study could have implications for developing novel synthetic routes for biologically active molecules (Ivanov et al., 2020).
  • Research by Altenbach et al. (2008) on a series of 2-aminopyrimidine-containing ligands, including tert-butyl derivatives, aimed at optimizing their potency as H4 receptor antagonists. These compounds showed potential for anti-inflammatory and antinociceptive activities, highlighting their therapeutic prospects (Altenbach et al., 2008).

Chemical Properties and Applications

  • Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the tert-butyl group. These compounds were tested for antitumor activity, with one showing significant potency against a panel of cell lines, indicating the potential of tert-butyl derivatives in cancer therapy (Maftei et al., 2013).

properties

IUPAC Name

tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN3O2/c1-15(2,3)22-14(21)9-5-4-8(6-10(9)17)12-13(18)19-7-11(16)20-12/h4-7H,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQYGXWGJSMDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC(=CN=C2N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (37.7 g, 130 mmol) in acetonitrile (800 mL) at 0° C. was added N-bromosuccinimide (23.19 g, 130 mmol) in one portion. The reaction was stirred at 0° C. for 2 h, then quenched with saturated NaHCO3 solution (200 mL) and stirred at 0° C. for 30 min. The mixture was diluted with water (300 mL) and extracted with EtOAc (3×250 mL). The combined organics were washed with water (200 mL) and brine (2×200 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was purified using flash chromatography on silica gel (0 to 40% EtOAc in heptane over 40 min), giving tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate (30.9 g, 64%) as a solid. LCMS (m/z): 368/370 (MH+), 1.03 min; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.14 (s, 1H) 7.97-7.74 (m, 1H) 7.62-7.39 (m, 2H) 6.64 (s, 2H) 1.54 (s, 9H).
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
23.19 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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